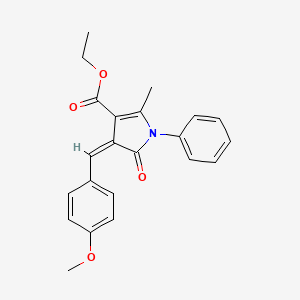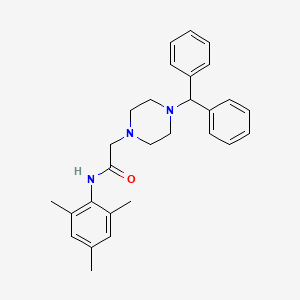
ethyl (4Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
准备方法
The synthesis of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
化学反应分析
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications.
Thiazole Derivatives: Thiazoles also have a five-membered ring structure and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds are structurally similar and have applications in medicinal chemistry and materials science.
The uniqueness of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in various research fields.
属性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
ethyl (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-8-6-5-7-9-17)21(24)19(20)14-16-10-12-18(26-3)13-11-16/h5-14H,4H2,1-3H3/b19-14- |
InChI 键 |
CIDQNWQQIVOEPX-RGEXLXHISA-N |
手性 SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)
![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14950485.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
![1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
